molecular formula C20H22N2O4 B2354202 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941934-13-0

3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2354202
M. Wt: 354.406
InChI Key: BOFIZRGFSBQCNW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MPD-711, is a synthetic compound that has been the subject of significant scientific research. This compound belongs to the class of drugs known as benzamides and has been found to have potential therapeutic applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate, which is subsequently converted to the final product through a coupling reaction with 4-dimethylaminopyridine and benzoyl chloride.

Starting Materials
3,4-dimethoxybenzoic acid, thionyl chloride, N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine, 4-dimethylaminopyridine, benzoyl chloride

Reaction
3,4-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., The acid chloride is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate., The amide intermediate is then coupled with 4-dimethylaminopyridine and benzoyl chloride to form the final product, 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide.

Mechanism Of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been found to bind to the mu-opioid receptor and inhibit the activity of the cyclooxygenase enzyme, which is responsible for the production of inflammatory mediators.

Biochemical And Physiological Effects

3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models and to inhibit the growth of tumor cells in vitro. It has also been found to have a protective effect on the liver and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide for lab experiments is its high potency and selectivity for specific receptors and enzymes. This allows researchers to study the effects of the compound on specific pathways and processes in the body. However, one limitation of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in clinical settings. Another area of research is the investigation of the compound's potential as a treatment for various types of cancer, including breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide and its effects on various physiological processes in the body.

Scientific Research Applications

3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

properties

IUPAC Name

3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFIZRGFSBQCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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